5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide
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Overview
Description
5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is a heterocyclic compound that features both furan and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of a base such as DABCO in an aqueous medium . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the isoxazole ring results in amines.
Scientific Research Applications
5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes and receptors, thereby modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
Uniqueness
5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for a broader range of interactions with biological targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-4-5-9(15-8)11(14)12-10-6-7(2)16-13-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAIJHBZCTWVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727555 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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